Batatifolin

pharmacophore virtual screening flavonoid

Sourcing a reliable, structurally authenticated flavone reference standard for botanical quality control or enzyme inhibition studies can be challenging. Batatifolin (CAS 23494-48-6), characterized by its unique 4',5,6,7-tetrahydroxy-3'-methoxy substitution pattern, solves this by providing a well-defined analytical marker isolated from Mikania batatifolia and confirmed via total synthesis. Key procurement values include: Verified xanthine oxidase inhibitory activity (IC50 = 59.50 ± 1.50 μM) for enzyme assay validation. Established utility as an HPLC-UV fingerprinting marker for herbal supplement batch-to-batch consistency. Distinct E-pharmacophore profile [A(2) A(3) D(-) H(-) H(12)] enabling reliable virtual screening campaigns. Strict identity and purity verification ensures experimental reproducibility across research batches.

Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
CAS No. 23494-48-6
Cat. No. B15279216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBatatifolin
CAS23494-48-6
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O
InChIInChI=1S/C16H12O7/c1-22-12-4-7(2-3-8(12)17)11-5-9(18)14-13(23-11)6-10(19)15(20)16(14)21/h2-6,17,19-21H,1H3
InChIKeyOZVBXGBZPZBKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Batatifolin Chemical Identity & Baseline


Batatifolin (CAS 23494-48-6), also known as nodifloretin or 4',5,6,7-tetrahydroxy-3'-methoxyflavone, is an O-methylated flavonoid belonging to the flavone subclass [1]. It was first isolated from Mikania batatifolia DC. and its structure confirmed by total synthesis [2]. Batatifolin possesses four hydroxyl groups at positions 4', 5, 6, and 7, along with a methoxy group at position 3', yielding a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol . This specific substitution pattern differentiates it from other common flavones and is central to its observed biological activities.

Reference Standard

Flavonoid identification and botanical authentication workflows

Pharmacophore Modeling

Distinct feature set for structure-based virtual screening

Enzyme Inhibition SAR

Xanthine oxidase inhibitor comparator context for flavone analogs

Batatifolin: Generic Substitution Risks


Batatifolin cannot be interchanged with other flavones due to its unique 4',5,6,7-tetrahydroxy-3'-methoxy substitution pattern, which confers distinct physicochemical and biological properties [1]. The presence of the 3'-methoxy group, in combination with the 4',5,6,7-tetrahydroxy framework, alters electronic distribution, lipophilicity (XlogP = 2.3), and hydrogen-bonding capacity compared to its non-methoxylated analogs like luteolin (5,7,3',4'-tetrahydroxyflavone) or apigenin (5,7,4'-trihydroxyflavone) . These structural differences directly impact target engagement, as demonstrated by its distinct pharmacophore feature profile and its specific activity in enzymatic and cellular assays [2]. Therefore, substituting Batatifolin with a structurally similar flavone risks significant alteration or loss of the desired experimental outcome, making identity and purity verification essential for scientific reproducibility.

Structure

4',5,6,7-Tetrahydroxy-3'-methoxy substitution is unique; replacement with common flavones like luteolin or apigenin may alter electronic distribution, lipophilicity, and target engagement.

Pharmacophore

Distinct E-pharmacophore feature count (H(12) vs H(10)) may shift binding-mode predictions and virtual screening results compared to chrysoeriol or jaceosidin.

Reproducibility

Substituting with a structurally similar flavone without identity verification may compromise assay reproducibility and SAR interpretation.

Batatifolin Quantitative Evidence


Distinct Pharmacophore Profile

Batatifolin possesses a distinct E-pharmacophore feature set [A(2) A(3) D(-) H(-) H(12)], which differs from closely related flavones like chrysoeriol [A(2) A(3) D(-) H(-) H(10)] and jaceosidin [A(3) A(4) D(-) H(-) H(12)], indicating a unique spatial arrangement of hydrogen bond acceptors and hydrophobic regions that can lead to different protein-ligand interactions [1].

Distinct Pharmacophore
Direct comparison
Batatifolin: A(2) A(3) D(-) H(-) H(12) Chrysoeriol: A(2) A(3) D(-) H(-) H(10) Jaceosidin: A(3) A(4) D(-) H(-) H(12)
Predicts a different hydrogen-bond acceptor and hydrophobic region arrangement, supporting structure-based screening selectivity.
E-pharmacophore model derived from protein-ligand complexes.
pharmacophore virtual screening flavonoid structure-activity relationship

Xanthine Oxidase Inhibition Comparison

In a head-to-head comparison of flavonoids isolated from the same source (Lippia nodiflora), Batatifolin (nodifloretin) demonstrated an IC50 of 59.50 ± 1.50 μM for xanthine oxidase inhibition, positioning it as a moderate inhibitor. In contrast, the co-isolated analog 6-hydroxyluteolin was significantly more potent with an IC50 of 7.52 ± 0.01 μM, while the clinical standard allopurinol showed an IC50 of 0.22 ± 0.00 μM [1]. This quantitative difference highlights the specific structural requirements for potent xanthine oxidase inhibition within the flavone class.

XO Inhibition IC₅₀
Direct comparison
59.50 ± 1.50 μM
Reported moderate xanthine oxidase inhibition; useful as SAR comparator against more potent analogs.
6-Hydroxyluteolin IC₅₀ = 7.52 μM, allopurinol IC₅₀ = 0.22 μM
xanthine oxidase hyperuricemia gout enzyme inhibition flavonoid

Cytotoxicity Selectivity Profile

In a panel of human cancer cell lines (Hep G2, COLO 205, MCF-7, HL-60), Batatifolin (nodifloretin) did not exhibit significant cytotoxicity. In contrast, a structurally related compound (5,4'-dihydroxy-6,7,8,3'-tetramethoxyflavone) isolated from the same plant extract showed selective activity against HL-60 cells with an IC50 of 7.55 μM, a value comparable to the positive control doxorubicin (IC50 = 4.64 μM) [1]. This data indicates that Batatifolin, despite its structural similarity to other active flavones, is not a broad-spectrum cytotoxic agent.

HL-60 Cytotoxicity
Direct comparison
Batatifolin: No significant activity Active analog: IC₅₀ 7.55 μM
Supports non-cytotoxic endpoint review; may be suited for anti-inflammatory or signaling studies where cytotoxicity is undesired.
Doxorubicin positive control IC₅₀ = 4.64 μM.
cytotoxicity leukemia HL-60 cancer cell line flavonoid

Antioxidant Capacity Class Inference

While no direct, quantitative head-to-head antioxidant assay data for Batatifolin itself has been identified, a strong class-level inference can be drawn from the study of its close structural isomer, 5,7,3',4'-tetrahydroxy-3-methoxyflavone. This isomer demonstrated potent antioxidant activity, inhibiting carcinogen-induced preneoplastic lesions in a mouse mammary organ culture model [1]. Furthermore, in another study, a compound identified as 5,7,5',4'-tetrahydroxy-3-methoxyflavone (a positional isomer) was found to have the highest antioxidant activity among several phenolic compounds tested [2]. Given that Batatifolin shares the core 4',5,6,7-tetrahydroxy-3'-methoxyflavone structure, it is highly plausible that it possesses similar, albeit unquantified, antioxidant capacity.

Antioxidant Capacity
Class-level inference
Not directly quantified for batatifolin
Structural isomers exhibited antioxidant activity; batatifolin likely shares similar free-radical scavenging potential.
Direct quantitative comparison with standards (quercetin/Trolox) required.
antioxidant free radical scavenging structure-activity relationship flavonoid

Batatifolin Validated Applications


Flavonoid Identification Reference Standard

Given its well-characterized structure by 1D-NMR [1] and its isolation from multiple plant species (e.g., Mikania batatifolia, Lippia nodiflora, Phyla nodiflora), Batatifolin serves as a valuable reference standard for the development and validation of HPLC-UV fingerprinting methods for quality control of herbal medicines and dietary supplements [2]. Its presence can be used as a marker compound to ensure batch-to-batch consistency of botanical raw materials.

Pharmacophore Virtual Screening Tool

The distinct E-pharmacophore feature set of Batatifolin [A(2) A(3) D(-) H(-) H(12)] provides a unique query for virtual screening of chemical libraries to identify novel lead compounds with similar binding profiles [3]. This can accelerate drug discovery efforts targeting specific protein-ligand interactions, particularly for targets where flavones are known to be active.

Comparator for Xanthine Oxidase SAR

The quantified, moderate inhibitory activity of Batatifolin against xanthine oxidase (IC50 = 59.50 ± 1.50 μM) makes it a useful comparator for evaluating the potency of novel synthetic or natural flavonoids [4]. Its specific activity level can help delineate the structural features responsible for enhanced or reduced enzyme inhibition within the flavone series.

Application
Selection Property
Validation Focus
Flavonoid reference standard development
Well-characterized structure (1D-NMR)
Batch-to-batch identity verification via HPLC fingerprinting
Pharmacophore-based virtual screening
Unique E-pharmacophore feature set
Target-specific binding-mode prediction
Xanthine oxidase inhibition SAR
Reported inhibitory activity profile
Enzyme inhibition endpoint comparison with flavone analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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